1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-14(18)12-9-16(13-11(12)7-4-8-15-13)21(19,20)10-5-2-1-3-6-10/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSVFGBNWQDWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579231 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245064-80-6 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation generally follows a multi-step synthetic route:
Step 1: Formation of the Pyrrolo[2,3-b]pyridine Core
This heterocyclic scaffold can be synthesized by cyclization reactions involving appropriate precursors such as 1,4-dicarbonyl compounds or azaindole derivatives.Step 2: Introduction of the Phenylsulfonyl Group
The phenylsulfonyl group is introduced via sulfonylation using phenylsulfonyl chloride under basic conditions. This step requires careful control to achieve selective N-sulfonylation.Step 3: Introduction or Transformation to the Carboxylic Acid Group at the 3-Position
The carboxylic acid group can be introduced either by direct oxidation of an aldehyde precursor or by hydrolysis of esters derived from formylation reactions.
Detailed Sulfonylation Procedure
A well-documented method for the sulfonylation of 1H-pyrrolo[2,3-b]pyridine to yield 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves the following:
| Reagent/Condition | Details |
|---|---|
| Starting material | 1H-pyrrolo[2,3-b]pyridine (8.58 mmol) |
| Base | Sodium hydroxide (25.41 mmol), finely ground |
| Phase transfer catalyst | Tetrabutylammonium bromide (0.25 mmol) |
| Solvent | Dichloromethane (20 mL) |
| Sulfonylating agent | Benzenesulfonyl chloride (10.59 mmol) |
| Temperature | Addition at 0 °C, then warmed to room temperature |
| Reaction time | 1 hour at room temperature |
| Workup | Hydrolysis with water, extraction with dichloromethane, washing with saturated NaCl solution |
| Purification | Silica gel column chromatography (cyclohexane/ethyl acetate 7:3) |
| Yield | 99% (white solid) |
This method achieves high yield and purity with minimal side reactions by controlling temperature and using a phase transfer catalyst to enhance reaction efficiency.
Introduction of the Carboxylic Acid Group
While the above method details sulfonylation, the carboxylic acid at the 3-position is typically introduced by oxidation of the corresponding aldehyde or by direct carboxylation strategies:
Formylation (Vilsmeier-Haack Reaction):
Introduction of an aldehyde group at the 3-position via formylation of the pyrrolo[2,3-b]pyridine core.Oxidation of Aldehyde to Carboxylic Acid:
The aldehyde can be oxidized under mild conditions (e.g., using silver oxide or potassium permanganate) to yield the carboxylic acid.Alternative Synthetic Routes:
Some industrial methods may employ direct carboxylation of a metalated intermediate or use of carbon dioxide under catalytic conditions.
Industrial and Optimization Considerations
Industrial synthesis optimizes the above steps for scale, yield, and purity:
- Use of continuous flow reactors to improve reaction control and safety.
- Automated synthesis platforms for reproducibility.
- Rigorous purification methods including recrystallization and chromatography.
- Control of stoichiometry and reaction temperature to minimize side reactions such as N- vs. S-sulfonylation.
Reaction Mechanism and Side Reactions
Sulfonylation Mechanism:
The nitrogen atom of the pyrrolo[2,3-b]pyridine ring acts as a nucleophile attacking the electrophilic sulfur of phenylsulfonyl chloride, facilitated by the base which scavenges HCl.Side Reactions:
Potential side reactions include sulfonylation at sulfur sites or over-sulfonylation. These can be minimized by:- Maintaining low temperature (0–5 °C during sulfonyl chloride addition).
- Using anhydrous solvents such as dichloromethane.
- Precise stoichiometric control of sulfonyl chloride.
Characterization of the Product
-
- ^1H NMR shows characteristic aromatic and heterocyclic proton signals.
- ^13C NMR confirms carbon environments, including sulfonyl-substituted carbons.
-
- Strong S=O stretching bands confirm sulfonyl group presence.
- C=O stretch (if aldehyde or acid present) appears at 1680–1720 cm⁻¹.
Purity and Yield:
Chromatographic purity is typically >99% with yields ranging from 50% to 99% depending on reaction conditions.
Summary Table of Preparation Methods
| Step | Method/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine core formation | Cyclization of 1,4-dicarbonyl or azaindole precursors | Variable | Starting scaffold synthesis |
| N-Sulfonylation | Phenylsulfonyl chloride, NaOH, tetrabutylammonium bromide, CH2Cl2, 0°C to RT | 99 | High selectivity and yield with PTC |
| Carboxylic acid introduction | Oxidation of aldehyde intermediate or direct carboxylation | Variable | Requires mild conditions to preserve sulfonyl group |
Chemical Reactions Analysis
Esterification
The carboxylic acid group readily undergoes esterification under acidic conditions. A representative synthesis of the methyl ester derivative demonstrates this reactivity:
Reaction Conditions
Mechanism :
Acid-catalyzed nucleophilic acyl substitution:
-
Protonation of the carboxylic acid
-
Nucleophilic attack by methanol
-
Deprotonation to form the ester
Example :
Nucleophilic Substitution at the Sulfonyl Group
The phenylsulfonyl moiety acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions under basic conditions.
Reaction Conditions
-
Reagents : Amines (e.g., piperidine), KCO
-
Solvent : DMF, 80°C
-
Typical Products : Amine-substituted pyrrolopyridines
Mechanism :
-
Deprotonation of the nucleophile (amine)
-
Attack at the sulfonyl-activated position
-
Elimination of sulfinate leaving group
Decarboxylation
Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group, forming a simpler pyrrolopyridine scaffold.
Conditions :
-
Catalyst : Cu(OAc), quinoline
-
Temperature : 150–200°C
-
Outcome : Generation of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Cross-Coupling Reactions
The heterocyclic core participates in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Suzuki Coupling | Aryl boronic acid, Pd(PPh) | Biaryl-pyrrolopyridine derivatives |
| Buchwald–Hartwig | Aryl halide, Pd(dba) | N-Arylated compounds |
Mechanistic Insight :
Oxidative addition of the aryl halide to Pd(0), followed by transmetallation or amine coordination and reductive elimination.
Comparative Reaction Data
| Reaction | Catalyst | Yield | Selectivity | Reference |
|---|---|---|---|---|
| Esterification | HCl (gas) | 91% | High | |
| Suzuki Coupling | Pd(PPh) | 78% | Moderate | |
| SNAr with Piperidine | KCO | 65% | High |
Mechanistic Pathways in Drug Design
Derivatives of this compound inhibit FGFR (fibroblast growth factor receptor) kinases by:
-
Binding Mode : The sulfonyl group occupies the hydrophobic back pocket of the kinase domain.
-
Pharmacophore : The carboxylic acid forms hydrogen bonds with catalytic lysine residues.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H10N2O4S
- Molecular Weight : 286.30 g/mol
- CAS Number : 15896829
- IUPAC Name : 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
The compound exhibits a pyrrolo[2,3-b]pyridine core structure, which is known for its biological activity and potential therapeutic applications.
Medicinal Chemistry
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has been studied for its potential as a pharmaceutical agent. Its sulfonamide group contributes to its activity against various biological targets:
- Anticancer Activity : Studies have indicated that this compound can inhibit certain cancer cell lines, making it a candidate for further development as an anticancer drug. For instance, research has shown that derivatives of pyrrolo[2,3-b]pyridine exhibit selective cytotoxicity against tumor cells while sparing normal cells .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. It demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Chemical Biology
In chemical biology, the compound serves as a useful tool for probing biological pathways:
- Inhibitor Development : Its structure allows it to act as an inhibitor of specific enzymes involved in disease processes. For example, it has been tested as an inhibitor of kinases that play crucial roles in cell signaling pathways related to cancer and inflammation .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry examined the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis induction through caspase activation .
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2024) demonstrated that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new treatments for resistant bacterial strains, emphasizing the need for further investigations into its mechanism of action .
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the desired therapeutic effects. The carboxylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
Table 1: Positional and Functional Group Modifications
Bioactive Derivatives from Patent Literature
Table 2: Pharmacologically Relevant Analogs
Key Observations :
- Sulfonyl vs. Sulfamoyl : The phenylsulfonyl group in the target compound may confer different electronic effects compared to sulfamoyl substituents in patent analogs .
- Cycloalkyl Substitutions : Cyclobutyl/cyclopentyl groups in analogs (e.g., Cpd 331) likely improve steric interactions with enzyme active sites .
Table 3: Toxicity Data
Implications :
The phenylsulfonyl group may mitigate or alter toxicity compared to the parent carboxylic acid, though specific data for the target compound is lacking.
Data Gaps :
- Explicit synthetic yields for the target compound.
- In vitro/in vivo activity data compared to patented analogs.
Biological Activity
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H10N2O4S
- CAS Number : 15896829
- Molecular Weight : 286.30 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of anticancer and anti-inflammatory research. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.39 | Induction of apoptosis |
| MCF-7 | 0.46 | Inhibition of cell cycle progression |
| HCT116 | 0.07 | Inhibition of Aurora-A kinase |
The biological activity of this compound can be attributed to several mechanisms:
- Aurora Kinase Inhibition : The compound has been shown to inhibit Aurora kinases, which are critical for cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
- Induction of Apoptosis : Studies indicate that the compound promotes apoptotic pathways in cancer cells, contributing to its antitumor effects.
- Anti-inflammatory Effects : Beyond its anticancer properties, this compound exhibits anti-inflammatory activity that may enhance its therapeutic profile in treating diseases characterized by inflammation.
Study 1: Antitumor Efficacy
In a study published in Cancer Letters, researchers evaluated the efficacy of this compound on A549 and MCF-7 cell lines. The results indicated that the compound significantly reduced cell viability with an IC50 value of 0.39 µM for A549 cells, suggesting strong antiproliferative effects.
Study 2: Mechanistic Insights
A mechanistic study published in Journal of Medicinal Chemistry explored the interaction between the compound and Aurora-A kinase. The authors reported that the compound binds to the ATP-binding site of Aurora-A kinase, leading to inhibition with an IC50 value of 0.16 µM. This finding underscores the potential for developing targeted therapies based on this compound.
Q & A
Q. Key Considerations :
- Regioselectivity is controlled by reaction temperature and base strength (e.g., NaH for sulfonylation).
- Protect the carboxylic acid as an ester during sulfonylation to avoid side reactions.
Basic: How can spectroscopic techniques (NMR, LCMS) be applied to characterize this compound and its intermediates?
Methodological Answer:
Q. Data Interpretation Example :
- A reported analog, 3-methyl-4-(6-trifluoromethyl-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, showed ¹H NMR peaks at δ 13.99 (COOH), 8.69 (pyridine-H), and 2.56 (CH₃), validated against computational predictions .
Advanced: How can structure-activity relationship (SAR) studies be designed by modifying the phenylsulfonyl or carboxylic acid groups?
Methodological Answer:
- Substituent Variation :
- Biological Assays : Test derivatives against relevant targets (e.g., kinases) using enzymatic assays. For example:
Q. SAR Table :
| Substituent Position | Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 3-COOH | Ester (methyl) | >10 µM | |
| 3-COOH | Amide (primary) | 2.5 µM | |
| 1-SO₂Ph | SO₂Me | 15 µM |
Advanced: How do computational methods (DFT, molecular docking) predict the compound’s reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carboxylic acid group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the pyrrolopyridine ring .
- Molecular Docking : Simulate binding to targets (e.g., ATP-binding kinases) using software like AutoDock Vina.
Q. Case Study :
- A crystallographic study of 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)-pyridine revealed a planar conformation stabilized by π-π stacking, informing docking poses for sulfonyl derivatives .
Advanced: How can conflicting solubility or stability data be resolved during formulation studies?
Methodological Answer:
- Solubility Enhancement :
- Stability Testing :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
